molecular formula C8H7N3S B2606672 N-(2-cyanophenyl)thiourea CAS No. 851950-53-3

N-(2-cyanophenyl)thiourea

Cat. No.: B2606672
CAS No.: 851950-53-3
M. Wt: 177.23
InChI Key: JNKLQFHXYCVOQX-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a cyanophenyl group attached to the nitrogen atom, making it a unique derivative of thiourea. Thioureas have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanophenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 2-cyanophenyl isothiocyanate with primary or secondary amines. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, including halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with different substituents.

Scientific Research Applications

N-(2-Cyanophenyl)thiourea has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Research has explored its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.

    Industry: this compound is used in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.

Comparison with Similar Compounds

    N-Phenylthiourea: Similar in structure but lacks the cyanophenyl group.

    N,N’-Diphenylthiourea: Contains two phenyl groups instead of a cyanophenyl group.

    N-(2-Methoxyphenyl)thiourea: Features a methoxy group instead of a cyano group.

Uniqueness: N-(2-Cyanophenyl)thiourea is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

(2-cyanophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKLQFHXYCVOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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